Anti-Tubercular Potency Advantage Over N1-Methyl and N1-Ethyl Analogs
In direct head-to-head comparison within the same patent dataset, 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine exhibits an MIC of 3.1 µM against M. tuberculosis H37Rv, which is a 4.2-fold improvement over the N1-methyl analog (MIC 13.0 µM) and a 2.3-fold improvement over the N1-ethyl analog (MIC 7.0 µM) . This quantifies the critical role of the three-carbon chain in optimizing lipophilicity for mycobacterial cell envelope penetration.
| Evidence Dimension | Antitubercular activity (MIC) |
|---|---|
| Target Compound Data | MIC = 3.1 µM (M. tuberculosis H37Rv) |
| Comparator Or Baseline | N1-methyl analog: MIC = 13.0 µM; N1-ethyl analog: MIC = 7.0 µM |
| Quantified Difference | 4.2-fold more potent vs. methyl analog; 2.3-fold more potent vs. ethyl analog |
| Conditions | Minimum Inhibitory Concentration assay, M. tuberculosis H37Rv, standard culture conditions. |
Why This Matters
Procurement of the propyl analog over the methyl or ethyl variant directly enables lower effective concentrations in lead optimization, critical for reducing off-target toxicity and improving the therapeutic index in tuberculosis drug discovery programs.
- [1] Ballell Pages, L., Castro Pichel, J., Fernandez Menendez, R., Fernandez Velando, E. P., Gonzalez Del Valle, S., Leon Diaz, M. L., & Mendoza Losana, A. (2012). WO2010118852A1 - (PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-AMINE AND (PYRAZOL-3-YL)-1,3,4-THIAZOL-2-AMINE COMPOUNDS. View Source
